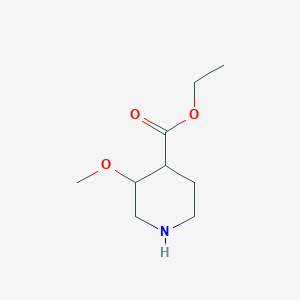

Ethyl 3-methoxypiperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methoxypiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-13-9(11)7-4-5-10-6-8(7)12-2/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVANSPXHTHSFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Methoxypiperidine 4 Carboxylate and Its Stereoisomers

Retrosynthetic Disconnections and Strategic Analysis for the 3-Methoxypiperidine-4-carboxylate Core

Retrosynthetic analysis of the ethyl 3-methoxypiperidine-4-carboxylate core reveals several potential disconnection points, guiding the design of synthetic routes. A primary disconnection can be made at the C-N bonds of the piperidine (B6355638) ring, suggesting a cyclization strategy. This could involve an intramolecular reaction of a linear precursor containing appropriately positioned amine and electrophilic centers.

Another key disconnection involves the functional groups at the 3 and 4 positions. The 3-methoxy group can be retrosynthetically disconnected to a hydroxyl group, which in turn can be derived from the reduction of a ketone at the 4-position of a piperidinone precursor. This suggests a strategy starting from a 4-oxopiperidine derivative, where the ketone serves as a handle for introducing both the C3 and C4 functionalities with desired stereochemistry. The ethyl carboxylate group can be disconnected to a carboxylic acid, suggesting a final esterification step, or it can be carried through the synthetic sequence.

These disconnections lead to two main strategic approaches:

Linear to Cyclic: Assembling a linear precursor with the necessary carbon and nitrogen backbone, followed by a ring-closing reaction to form the piperidine ring.

Functional Group Interconversion on a Pre-formed Ring: Starting with a commercially available or readily synthesized piperidine or piperidinone core and subsequently introducing the methoxy (B1213986) and carboxylate groups through a series of functional group manipulations.

Conventional Synthetic Pathways to this compound

Conventional synthetic routes to this compound often rely on the functionalization of pre-existing piperidine rings, particularly those derived from piperidinone precursors.

Preparations from Piperidinone Precursors (e.g., Ethyl 4-Oxopiperidine-1-Carboxylate)

A common and versatile starting material for the synthesis of 3,4-disubstituted piperidines is ethyl 4-oxopiperidine-1-carboxylate. scbt.com The synthesis of the target molecule can be envisioned through a multi-step sequence starting from a related precursor, ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride. sigmaaldrich.com

A plausible synthetic sequence would involve the following key transformations:

Formation of a 3-alkoxy-α,β-unsaturated ester: The 4-oxopiperidine precursor can be converted to an enol ether, followed by the introduction of the carboxylate group at the 3-position.

Stereoselective Reduction: The ketone at the 4-position of a precursor like ethyl 3-methoxy-4-oxopiperidine-1-carboxylate would then be reduced to a hydroxyl group. ontosight.ai The choice of reducing agent and reaction conditions is crucial for controlling the diastereoselectivity of this step, leading to either the cis- or trans-3-hydroxy-4-carboxylate derivative.

Etherification: The resulting hydroxyl group at the 3-position can then be converted to a methoxy group via etherification, for instance, using a methylating agent like methyl iodide in the presence of a base.

Esterification: If the carboxylate is not already present as an ethyl ester, a final esterification step would be necessary.

This approach benefits from the ready availability of piperidinone starting materials and the well-established chemistry for their functionalization.

Ring-Closing Reactions for Piperidine Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including piperidine derivatives. wikipedia.orgorganic-chemistry.org This strategy involves the intramolecular metathesis of a diene precursor catalyzed by a metal alkylidene complex, typically containing ruthenium. organic-chemistry.org The resulting cycloalkene can then be hydrogenated to afford the saturated piperidine ring.

For the synthesis of this compound, a suitable acyclic diene precursor would need to be synthesized. This precursor would contain the necessary carbon skeleton and functional groups that can be converted to the final methoxy and carboxylate moieties. The stereochemistry of the substituents can be controlled by the stereochemistry of the starting materials used to build the diene precursor. While a versatile method, the synthesis of the required diene precursor can sometimes be lengthy.

Esterification and Etherification Reactions for the Carboxylate and Methoxy Groups

The introduction of the ethyl carboxylate and methoxy groups are typically final-stage functional group interconversions.

Esterification: If the synthesis yields a 3-methoxypiperidine-4-carboxylic acid, the corresponding ethyl ester can be readily prepared using standard esterification methods. orgsyn.org One common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be used for milder esterification conditions. organic-chemistry.org

Etherification: The methoxy group at the C-3 position is typically introduced by O-methylation of a precursor containing a hydroxyl group at this position. This can be achieved using a variety of methylating agents, such as methyl iodide, dimethyl sulfate, or diazomethane, in the presence of a suitable base. The choice of base and solvent can influence the efficiency and selectivity of the reaction. For instance, sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is a common combination for deprotonating the alcohol to form the more nucleophilic alkoxide.

Stereoselective and Enantioselective Synthesis of this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The synthesis of specific stereoisomers of this compound requires the use of stereoselective or enantioselective methods. researchgate.netresearchgate.net

Diastereoselective Approaches to cis- and trans-Isomers

The relative stereochemistry between the 3-methoxy and 4-carboxylate groups, defining the cis and trans isomers, can be established through diastereoselective reactions. A key step where this control can be exerted is the reduction of a 4-ketone in a 3-substituted piperidinone precursor.

The stereochemical outcome of the reduction of a cyclic ketone is often governed by the direction of hydride attack. Bulky reducing agents will preferentially attack from the less hindered face of the molecule, while smaller reducing agents may be more influenced by electronic factors. The choice of reducing agent and the nature of the substituent at the 3-position will therefore play a crucial role in determining the cis/trans ratio of the resulting alcohol.

For example, the reduction of a 3-alkoxy-4-oxopiperidine derivative with a bulky hydride source might favor the formation of the trans-alcohol, where the incoming hydride attacks from the face opposite to the alkoxy group. Conversely, a smaller hydride reagent might lead to the cis-alcohol. Subsequent etherification of the separated diastereomeric alcohols would then provide the pure cis- and trans-isomers of this compound.

Below is a table summarizing potential reagents and their expected major products in the diastereoselective reduction of a generic ethyl 3-alkoxy-4-oxopiperidine-1-carboxylate.

| Reagent | Expected Major Diastereomer | Rationale |

| Sodium borohydride (B1222165) (NaBH₄) | Mixture, often favoring the thermodynamically more stable product | Small hydride reagent, can attack from either face. |

| Lithium tri-sec-butylborohydride (L-Selectride®) | trans-alcohol | Bulky hydride reagent, attacks from the less sterically hindered face. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Often shows high diastereoselectivity depending on substrate | Can be influenced by chelation control with the C3-alkoxy group. |

It is important to note that the actual diastereoselectivity will depend on the specific substrate and reaction conditions, and optimization is often necessary to achieve high levels of stereocontrol.

Chiral Auxiliary-Controlled Synthesis of Enantiopure Piperidine Systems

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, allowing for the temporary incorporation of a stereogenic unit to direct the stereochemical outcome of a reaction. wikipedia.org This approach has been effectively applied to the synthesis of enantiopure piperidine systems. Phenylglycinol-derived oxazolopiperidone lactams, for instance, serve as versatile building blocks. researchgate.net These are prepared through the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. researchgate.net This method allows for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring, providing access to a wide array of enantiopure polysubstituted piperidines. researchgate.net

Other commonly employed auxiliaries include pseudoephedrine and camphorsultam. wikipedia.org In a typical sequence using pseudoephedrine, it is first converted to the corresponding amide by reaction with a carboxylic acid derivative. wikipedia.org The α-proton of the resulting carbonyl compound can be selectively deprotonated to form an enolate, which then reacts with electrophiles. The stereochemistry of the incoming group is directed by the auxiliary; for example, an alkylation product will be syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine auxiliary. wikipedia.org Similarly, camphorsultam has proven effective in directing stereoselective transformations such as Michael additions and Claisen rearrangements. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is generated based on the principles discussed in the text.

| Chiral Auxiliary | Typical Application | Stereochemical Control Mechanism |

|---|---|---|

| Phenylglycinol | Synthesis of oxazolopiperidone lactams | Formation of a rigid bicyclic system that directs substituent addition. researchgate.net |

| Pseudoephedrine | Alkylation of amides | Steric hindrance from the auxiliary's methyl and hydroxyl groups directs incoming electrophiles. wikipedia.org |

| Camphorsultam | Michael additions, Aldol (B89426) reactions | The bulky camphor (B46023) skeleton blocks one face of the reactive intermediate. wikipedia.org |

Asymmetric Catalysis in the Construction of Chiral 3-Methoxypiperidine-4-carboxylates

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using substoichiometric amounts of a chiral catalyst. Various catalytic systems have been developed for the asymmetric synthesis of piperidine derivatives. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn This three-step sequence, involving partial pyridine (B92270) reduction, asymmetric carbometalation, and a final reduction, grants access to a wide range of enantioenriched 3-substituted piperidines. snnu.edu.cn

Another powerful strategy involves the use of chiral phosphoric acids as Brønsted acid catalysts. This methodology has been successfully applied to the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates through a [4+2] annulation of imino esters with 3-vinyl indoles, achieving up to 99% enantiomeric excess (ee). rsc.org Copper-catalyzed cyclizative aminoboration has also emerged as an effective method for creating 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov This technique is particularly challenging due to the need to control both diastereoselectivity and enantioselectivity at two consecutive chiral centers. nih.gov The development of such catalytic systems is crucial for accessing specific stereoisomers of complex molecules like 3-methoxypiperidine-4-carboxylates.

Chemoenzymatic Strategies for Resolution and Asymmetric Transformations

Chemoenzymatic approaches combine the advantages of chemical synthesis with the high selectivity of biocatalysts. acs.org These strategies are particularly valuable for the synthesis of chiral piperidines. nih.govresearchgate.net A notable example is the asymmetric dearomatization of activated pyridines to produce stereo-enriched 3- and 3,4-disubstituted piperidines. acs.org This method utilizes a one-pot cascade reaction involving an amine oxidase (AmOx) and an ene imine reductase (EneIRED). nih.govresearchgate.net The amine oxidase oxidizes an N-substituted tetrahydropyridine (B1245486) to a dihydropyridinium intermediate, which is then stereoselectively reduced by the EneIRED to yield the chiral piperidine. acs.orgnih.gov This cascade has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Preclamol and Niraparib. nih.govresearchgate.net

Enzymatic kinetic resolution is another powerful chemoenzymatic tool. This technique involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, allowing for the separation of the two enantiomers. Carbonyl reductases, for example, have been used for the stereoselective reduction of 4-oxopiperidine derivatives. nih.gov Two different carbonyl reductases, HeCR and DbCR, were shown to reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate to the corresponding cis- and trans-alcohols, respectively, each with >99% ee, thereby providing access to all four possible stereoisomers of the 3-substituted-4-hydroxypiperidine product. nih.gov

Table 2: Chemoenzymatic Synthesis of Chiral Piperidines This table is generated based on data from the cited research.

| Enzyme System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Amine Oxidase / Ene Imine Reductase Cascade | Activated Pyridines / Tetrahydropyridines | Stereo-enriched 3- and 3,4-substituted piperidines | One-pot cascade; dynamic kinetic resolution; high stereoselectivity. acs.orgnih.govresearchgate.net |

| Carbonyl Reductases (HeCR/DbCR) | 3-Substituted-4-oxopiperidines | All four stereoisomers of 3-substituted-4-hydroxypiperidines | High conversion (>99%) and enantiomeric excess (>99%); complementary stereoselectivity. nih.gov |

Novel Synthetic Approaches and Methodological Innovations

The field of piperidine synthesis is continually evolving, with novel methodologies offering greater efficiency, selectivity, and sustainability. These innovations include the application of transition-metal catalysis, radical-mediated processes, and photochemical and electrochemical methods.

Transition Metal-Catalyzed Reactions for Piperidine Derivatization

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are widely used for forming carbon-carbon bonds. nih.govmdpi.com These reactions have been applied to the synthesis of functionalized piperidines by coupling piperidine-based organometallic reagents with various electrophiles. nih.gov Furthermore, transition metals like rhodium, iridium, and cobalt are effective for the stereoselective hydrogenation of pyridine derivatives to yield piperidines. nih.gov A significant recent development is the use of transition-metal catalysts for the direct C–H activation and functionalization of the piperidine ring, which avoids the need for pre-functionalized substrates. researchgate.net This allows for the direct arylation at the α-position of the nitrogen atom, offering a more streamlined approach to derivatization. researchgate.net

Radical Cyclization and Dearomatization Processes for Piperidine Synthesis

Radical reactions provide unique pathways for the formation of cyclic systems. Radical cyclization of α-aminoalkyl radicals onto unactivated double bonds is a known method for preparing polysubstituted piperidines. rsc.org Modern approaches often employ photoredox catalysis to generate the necessary radical species under mild conditions. nih.gov For instance, an organic photoredox catalyst can be used to induce the formation of an aryl radical from an aryl halide precursor, which then undergoes regioselective cyclization to form complex spiropiperidines. nih.gov This method avoids the use of toxic reagents like tin hydrides. nih.govnih.gov

Dearomatization of readily available pyridine derivatives is another powerful strategy for synthesizing piperidines. digitellinc.com This can be achieved through catalytic stereoselective methods that convert the flat aromatic ring into a three-dimensional piperidine structure. digitellinc.commdpi.com Chemo-enzymatic approaches, as discussed earlier, represent a key dearomatization strategy. acs.orgnih.gov Other methods involve the catalytic dearomative 1,4-addition of nucleophiles to activated pyridinium (B92312) salts, which can then be reduced to the corresponding piperidines. mdpi.com

Photochemical and Electrochemical Methods in Piperidine Carboxylate Synthesis

Photochemical and electrochemical methods utilize light and electricity, respectively, as "reagents" to drive chemical transformations, often under mild and environmentally friendly conditions. nih.govmdpi.com Photochemistry enables reactions that proceed through electronically excited states, allowing for the construction of unique and complex molecular scaffolds that may be inaccessible via thermal methods. nih.gov Visible-light photoredox catalysis has been employed for various transformations, including C-H functionalization and cyclization reactions to form nitrogen heterocycles. mdpi.comresearchgate.net For example, a photochemical method for the functionalization of pyridines with radicals can be achieved via the formation of pyridinyl radicals, which couple effectively with allylic radicals. acs.org

Electrochemistry offers a powerful alternative for generating reactive intermediates. Electroreductive cyclization of imines with terminal dihaloalkanes has been successfully used to synthesize piperidine derivatives, with flow microreactors improving efficiency compared to traditional batch reactions. beilstein-journals.org Anodic oxidation, such as the Shono oxidation, allows for the α-methoxylation of N-protected piperidines. nih.govnih.gov The resulting N,O-acetals are versatile intermediates that can be further functionalized to introduce substituents at the α-position of the piperidine ring. nih.gov

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Methoxypiperidine 4 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy serves as a cornerstone for the definitive structural confirmation of ethyl 3-methoxypiperidine-4-carboxylate. While a complete dataset for the target compound is not extensively reported in publicly available literature, a key precursor, cis-1-(tert-butyl) 4-ethyl 3-methoxypiperidine-1,4-dicarboxylate, has been characterized, providing foundational data for the analysis of the parent compound.

Within a patent detailing the synthesis of related compounds, the preparation of cis-ethyl-3-methoxypiperidine-4-carboxylate is described, and the use of ¹H NMR for its characterization is explicitly mentioned. google.com The synthesis involves the deprotection of cis-1-(tert-butyl) 4-ethyl 3-methoxypiperidine-1,4-dicarboxylate. google.com The reported ¹H NMR spectral data for this precursor is as follows:

Table 1: ¹H NMR Data for cis-1-(tert-butyl) 4-ethyl 3-methoxypiperidine-1,4-dicarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.53 - 4.29 | m | 1H | ||

| 4.25 - 4.08 | m | 3H | ||

| 3.76 - 3.69 | m | 1H | ||

| 3.35 | s | 3H | -OCH₃ | |

| 2.87 - 2.58 | m | 2H | ||

| 2.51 | td | 3.4, 12.1 | 1H | |

| 1.98 | dq | 4.1, 12.7 | 1H | |

| 1.62 | br. s. | 1H | ||

| 1.45 | s | 9H | -C(CH₃)₃ | |

| 1.26 | t | 8.0 | 3H | -OCH₂CH₃ |

Solvent: Chloroform-d, Spectrometer Frequency: 400MHz. google.com

Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Detailed multi-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) for this compound are not available in the public domain. Such analyses would be crucial for unambiguously assigning all proton and carbon signals, confirming the connectivity of the methoxy (B1213986) and ethyl carboxylate groups to the piperidine (B6355638) ring, and establishing the relative stereochemistry of the substituents.

Dynamic NMR Spectroscopy for Conformational Dynamics of the Piperidine Ring

Information regarding dynamic NMR spectroscopic studies on this compound to investigate the conformational dynamics of the piperidine ring, such as ring inversion, is not publicly available.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping

Specific high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) data for this compound have not been reported in the reviewed literature. HRMS would be essential for confirming the elemental composition by providing a highly accurate mass measurement, while MS/MS studies would elucidate the characteristic fragmentation patterns of the molecule, aiding in its structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Hydrogen Bonding Interactions

No publicly available FT-IR or Raman spectra for this compound could be located. These techniques would be instrumental in identifying characteristic vibrational modes for the functional groups present, such as the C=O stretch of the ester, the C-O stretches of the ether and ester, and the N-H vibrations of the piperidine ring.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

There is no information available in the public domain regarding the use of chiroptical spectroscopy (Circular Dichroism or Optical Rotatory Dispersion) for the analysis of this compound. For a chiral sample, these techniques would be vital for determining the enantiomeric excess and assigning the absolute configuration of the stereocenters.

X-ray Crystallography for Solid-State Structural Confirmation and Absolute Stereochemistry (Applicable for Crystalline Derivatives)

A crystal structure of this compound or a suitable crystalline derivative has not been reported. X-ray crystallography would provide unequivocal proof of the molecular structure in the solid state, including the precise bond lengths, bond angles, and the absolute stereochemistry.

Mechanistic Investigations and Reaction Pathway Elucidation of Ethyl 3 Methoxypiperidine 4 Carboxylate Transformations

Detailed Reaction Mechanism Studies of Key Synthetic Steps

The formation of the ethyl 3-methoxypiperidine-4-carboxylate core likely proceeds through an intramolecular cyclization of a suitable acyclic precursor. A plausible and widely utilized method for the formation of cyclic β-keto esters is the Dieckmann condensation. scienceinfo.comlibretexts.orgchemistrysteps.com This intramolecular reaction involves the cyclization of a diester in the presence of a base to form a five- or six-membered ring. chemistrysteps.com For the synthesis of this compound, a plausible precursor would be a diester containing a nitrogen atom in the backbone.

The mechanism of the Dieckmann condensation for forming the piperidine (B6355638) ring of this compound can be outlined as follows:

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups of the acyclic precursor. This results in the formation of a resonance-stabilized enolate. The choice of a base with the same alkoxy group as the ester is crucial to prevent transesterification side reactions.

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular cyclization leads to the formation of a cyclic tetrahedral intermediate.

Reformation of the Carbonyl Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and reforming a carbonyl group. This step results in the formation of the cyclic β-keto ester.

Deprotonation of the β-Keto Ester: The resulting β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The ethoxide base, still present in the reaction mixture, rapidly deprotonates this position. This acid-base reaction is essentially irreversible and serves as the driving force for the reaction, shifting the equilibrium towards the product. chemistrysteps.com

Protonation: A final acidic workup is required to protonate the resulting enolate and yield the neutral this compound.

Another key transformation of piperidine derivatives involves their functionalization. For instance, α-functionalization of N-alkyl piperidines can proceed through the formation of an iminium ion intermediate. acs.org This strategy allows for the introduction of various nucleophiles at the carbon atom adjacent to the nitrogen.

Elucidation of Transition States and Intermediates in Piperidine Carboxylate Formation

The stereochemical outcome of the piperidine ring formation is determined by the energetics of the various possible transition states. Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the geometries and relative energies of these transient species. acs.orgnih.gov

In the context of the Dieckmann condensation, the intramolecular cyclization step is crucial for establishing the ring's stereochemistry. The acyclic precursor can adopt various conformations, and the cyclization will proceed through the lowest energy transition state. For the formation of a six-membered ring, a chair-like transition state is generally favored, as it minimizes steric interactions. beilstein-journals.org The substituents on the acyclic chain will preferentially occupy pseudo-equatorial positions in this transition state to reduce steric strain.

Computational modeling of the functionalization of N-benzyl piperidine N-oxide has shown that the transition state for the elimination leading to the endo-cyclic iminium ion is lower in energy compared to the exo-cyclic pathway. acs.org This preference is attributed to stereoelectronic effects and the greater stability of the resulting endo-cyclic double bond within the ring system.

The following table summarizes key intermediates and transition states in piperidine synthesis and functionalization, based on general mechanistic principles:

| Process | Key Intermediate(s) | Key Transition State(s) | Controlling Factors |

| Dieckmann Condensation | Acyclic diester enolate, Cyclic tetrahedral intermediate, Cyclic β-keto enolate | Chair-like cyclization transition state | Steric hindrance, Ring strain |

| α-Functionalization | Iminium ion | Transition state for C-H bond cleavage | Stereoelectronic effects, Stability of the iminium ion |

Kinetic and Thermodynamic Analysis of Rearrangement and Functionalization Reactions

The regioselectivity and stereoselectivity of reactions involving this compound can often be understood through the principles of kinetic and thermodynamic control. libretexts.orgwikipedia.orglibretexts.orgyoutube.com

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. These conditions are typically achieved at lower reaction temperatures and with short reaction times. wikipedia.org

Thermodynamic Control: Under thermodynamic control, the reaction is reversible, and an equilibrium is established between the products. The major product is the most thermodynamically stable one, regardless of the rate at which it is formed. These conditions are favored by higher reaction temperatures and longer reaction times, allowing the system to reach equilibrium. wikipedia.org

In the context of piperidine functionalization, the deprotonation of an unsymmetrical ketone can lead to either a kinetic or a thermodynamic enolate. The kinetic enolate is formed by removing the most accessible proton, while the thermodynamic enolate is the more substituted and stable one. wikipedia.org The choice of base and temperature can direct the reaction towards the desired enolate and subsequent product.

For the synthesis of substituted piperidines, epimerization at a stereocenter can occur under certain conditions, leading to a change in the diastereomeric ratio over time. For instance, in the synthesis of methyl-substituted pipecolinates, a base-mediated epimerization can convert a kinetically favored cis-isomer into the thermodynamically more stable trans-isomer. whiterose.ac.uk The driving force for this epimerization is the relief of unfavorable 1,3-diaxial interactions in the cis-isomer. whiterose.ac.uk

The following table presents a hypothetical analysis of kinetic versus thermodynamic products in a functionalization reaction of a piperidine derivative:

| Reaction Condition | Controlling Factor | Major Product | Rationale |

| Low Temperature, Short Reaction Time | Kinetic Control | Less substituted (kinetic) product | Lower activation energy for formation. |

| High Temperature, Long Reaction Time | Thermodynamic Control | More substituted (thermodynamic) product | Greater thermodynamic stability of the product. |

Solvent Effects and Catalysis in Stereocontrol and Reaction Efficiency

The choice of solvent and catalyst plays a pivotal role in directing the stereochemical outcome and enhancing the efficiency of reactions involving the synthesis and transformation of this compound.

Solvent Effects:

Solvents can influence reaction rates and selectivities by solvating the reactants, intermediates, and transition states to different extents. researchgate.net In stereoselective reactions, the solvent can be part of the transition state, influencing its energy and geometry. The formation of distinct solute-solvent clusters can lead to different reaction pathways and, consequently, different stereochemical outcomes. researchgate.net For instance, in the hydrogenation of substituted pyridines to form piperidines, the diastereoselectivity can be influenced by the solvent system used.

Catalysis:

Catalysts can significantly enhance reaction rates and control selectivity. In the synthesis of piperidines, various catalytic systems are employed:

Acid/Base Catalysis: As seen in the Dieckmann condensation, a base is essential for generating the nucleophilic enolate. In other reactions, such as the formation of iminium ions, acid catalysis can be employed.

Metal Catalysis: Transition metal catalysts, such as those based on rhodium, palladium, and copper, are widely used in the synthesis and functionalization of piperidines. nih.govnih.govacs.orgdigitellinc.com These catalysts can enable reactions that are otherwise difficult or impossible and can provide high levels of stereocontrol. For example, chiral dirhodium catalysts have been used for the site-selective C-H functionalization of piperidines, where the choice of catalyst and the protecting group on the nitrogen atom can direct the functionalization to different positions on the ring. nih.gov

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have been successfully employed in the asymmetric synthesis of piperidine carboxylates. rsc.orgnih.govrsc.org These catalysts operate by activating the substrates through the formation of chiral ion pairs or hydrogen bonding interactions, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

The efficiency and stereoselectivity of a given transformation can be highly dependent on the specific combination of catalyst and solvent. For example, the diastereoselectivity of the hydrogenation of certain pyridines has been shown to be dependent on the catalyst employed, as well as the reaction temperature and pressure. rsc.org

The following table provides examples of how catalysts can influence the synthesis of substituted piperidines:

| Catalyst Type | Example Reaction | Role of Catalyst | Effect on Outcome |

| Base (e.g., NaOEt) | Dieckmann Condensation | Deprotonation to form enolate | Enables intramolecular cyclization |

| Chiral Rhodium Catalyst | C-H Functionalization | Formation of a chiral metal-carbene intermediate | Controls site-selectivity and enantioselectivity |

| Chiral Phosphoric Acid | Aza-Diels-Alder Reaction | Activation of imine via protonation | Induces high enantioselectivity |

Theoretical and Computational Chemistry Studies on Ethyl 3 Methoxypiperidine 4 Carboxylate

Quantum Chemical Calculations for Conformational Analysis and Energetics of Piperidine (B6355638) Isomers

The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. The presence of substituents at the 3 and 4 positions, as in ethyl 3-methoxypiperidine-4-carboxylate, introduces the possibility of various stereoisomers and conformational preferences. Quantum chemical calculations are instrumental in determining the relative stabilities of these isomers.

The primary conformations of the piperidine ring are the chair, boat, and twist-boat forms. For this compound, the chair conformation is expected to be the most stable. Within the chair conformation, the methoxy (B1213986) and ethyl carboxylate groups can be oriented in either axial or equatorial positions. This gives rise to several possible diastereomers (e.g., cis and trans) and, for each diastereomer, two chair conformers that can interconvert via ring flipping.

The relative energies of these conformers are dictated by a balance of steric and electronic effects. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. In the case of the 3-methoxy substituent, electronic effects such as the anomeric effect might play a role, potentially stabilizing an axial orientation under certain conditions. d-nb.info

Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be employed to calculate the energies of these different conformations. These calculations help in identifying the global minimum energy structure and the energy barriers for conformational changes.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | 3-Methoxy Position | 4-Carboxylate Position | Relative Energy (kcal/mol) |

| Chair 1 (cis) | Equatorial | Axial | 1.5 |

| Chair 2 (cis) | Axial | Equatorial | 0.0 |

| Chair 1 (trans) | Equatorial | Equatorial | 0.2 |

| Chair 2 (trans) | Axial | Axial | 4.0 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis of substituted piperidines.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. rsc.org For this compound, DFT calculations can provide a wealth of information.

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions of the molecule. This is crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Spectroscopic Parameter Prediction: DFT methods are widely used to predict various spectroscopic parameters, which can aid in the characterization of the molecule.

NMR Spectroscopy: DFT can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical NMR spectra can be generated. Comparing these with experimental spectra can help confirm the structure and stereochemistry of the synthesized compound.

Vibrational Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated using DFT. This allows for the assignment of experimental vibrational bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational modes.

Table 2: Exemplary Predicted Spectroscopic Data for a Piperidine Derivative

| Parameter | Method | Basis Set | Predicted Value |

| ¹³C Chemical Shift (C=O) | B3LYP | 6-31G(d) | 172.5 ppm |

| ¹H Chemical Shift (O-CH₃) | B3LYP | 6-31G(d) | 3.4 ppm |

| C=O Stretch Freq. (IR) | B3LYP | 6-31G(d) | 1735 cm⁻¹ |

Note: This table contains exemplary data for a generic piperidine carboxylate to illustrate the output of DFT calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

For this compound, MD simulations can reveal:

Solvation Effects: The presence of a solvent can significantly influence the conformational preferences of the molecule. MD simulations can model the interactions between the solute and solvent molecules, providing a more realistic picture of the conformational equilibrium in solution.

Intermolecular Interactions: MD simulations can be used to study how molecules of this compound interact with each other and with other molecules in the environment. This is particularly important for understanding properties like solubility, aggregation, and binding to biological targets.

Transport Properties: MD simulations can be used to calculate transport properties such as diffusion coefficients, which are important for understanding how the molecule moves through a medium.

By simulating the system at different temperatures and pressures, MD can provide a comprehensive understanding of the thermodynamic and dynamic properties of this compound in a realistic environment.

In Silico Screening and Design of Novel Piperidine-Based Scaffolds

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. enamine.netenamine.net In silico methods play a crucial role in the design and screening of novel piperidine-based scaffolds for various therapeutic applications.

Virtual Screening: Large libraries of virtual compounds containing the piperidine scaffold can be screened against a specific biological target using molecular docking. This technique predicts the preferred binding orientation of a ligand to a receptor and estimates the binding affinity. For derivatives of this compound, this could involve modifying the substituents on the piperidine ring and the ester group to optimize binding to a target protein.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing the structures of known active piperidine-based compounds, a pharmacophore model can be developed. This model can then be used to search for new molecules, including novel derivatives of this compound, that fit the pharmacophoric requirements.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamscience.com For a series of piperidine derivatives, QSAR models can be built using various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) calculated from their 3D structures. These models can then be used to predict the activity of newly designed compounds, guiding the synthesis of more potent and selective molecules.

The design of novel piperidine-based scaffolds often involves exploring different substitution patterns and stereochemistries to enhance properties such as potency, selectivity, and pharmacokinetic profiles. Computational tools are indispensable in this process, allowing for the rational design and prioritization of candidates for synthesis and experimental testing.

Applications As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Role as a Precursor in the Synthesis of Pharmacologically Relevant Compounds

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Ethyl 3-methoxypiperidine-4-carboxylate and its close analogs serve as key building blocks in the synthesis of various pharmacologically active agents, particularly those targeting the central nervous system.

A notable application of a structurally similar compound, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, is in the synthesis of morphine analogs. google.com This highlights the utility of the substituted piperidine core in creating potent analgesics. The synthesis involves a multi-step process where the piperidine derivative is elaborated to construct the complex polycyclic framework of opioid alkaloids like morphine, codeine, and thebaine. google.com These compounds are of significant interest for their pain-relieving properties. google.com

Furthermore, derivatives such as ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate act as crucial intermediates for pharmaceutical compounds with potential neurological effects. ontosight.ai The presence of the amino and methoxy (B1213986) groups on the piperidine ring allows for the introduction of diverse substituents to modulate the pharmacological properties of the final compounds, which are being investigated for various diseases. ontosight.ai

The general class of piperidine derivatives has been explored for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties, underscoring the broad potential of intermediates like this compound in drug discovery. ontosight.ai

Table 1: Examples of Pharmacologically Relevant Compounds Derived from Related Piperidine Precursors

| Precursor Compound | Target Pharmacological Class | Example of Target Molecule/Analog | Potential Therapeutic Application |

|---|---|---|---|

| Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | Opioid Analgesics | Morphine Analogs | Pain Management |

| Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate | Neurological Agents | Various CNS-active compounds | Treatment of Neurological Disorders |

| General Piperidine Carboxylates | Various | Fentanyl Analogues | Anesthesia and Analgesia |

Utilization in Natural Product Total Synthesis

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in numerous piperidine alkaloids. nih.gov The synthesis of such alkaloids often relies on the construction of a substituted piperidine ring as a key step.

For instance, the synthesis of various piperidine-containing natural products, such as those found in the Lobelia and Lupinus genera, involves the formation of a piperidine core that is subsequently functionalized. nih.gov The methoxy and carboxylate groups on this compound provide handles for stereocontrolled transformations that could be valuable in the asymmetric synthesis of these complex natural products. The development of synthetic routes to piperidine alkaloids is an active area of research due to their diverse and interesting biological activities. nih.gov

Derivatization Strategies for Expanding Chemical Space around the Piperidine Core

The chemical structure of this compound offers several avenues for derivatization, allowing for the systematic exploration of the chemical space around the piperidine core. These modifications can be used to fine-tune the physicochemical and pharmacological properties of the resulting molecules.

N-Functionalization: The secondary amine of the piperidine ring is a primary site for modification.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated to introduce a wide variety of substituents. These modifications can significantly impact the biological activity and selectivity of the resulting compounds. researchgate.net

N-Acylation and N-Sulfonylation: The nitrogen can also be acylated with carboxylic acids or their derivatives, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. nih.govresearchgate.net These functional groups can act as hydrogen bond donors or acceptors and can influence the binding of the molecule to its biological target.

Modification of the Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. nih.gov This amide coupling is a common strategy in medicinal chemistry to introduce new functional groups and to modulate the properties of a lead compound. researchgate.net

Functionalization of the Piperidine Ring: The carbon backbone of the piperidine ring can also be modified, although this is often more challenging. Strategies such as C-alkylation of related piperidone systems have been reported, suggesting that further functionalization of the ring is possible. nih.gov

Table 2: Potential Derivatization Strategies for this compound

| Reaction Site | Type of Reaction | Reagents and Conditions | Potential New Functional Group |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Alkyl halides, base | Substituted amine |

| Piperidine Nitrogen | N-Arylation | Aryl halides, palladium catalyst | Aryl amine |

| Piperidine Nitrogen | N-Acylation | Acid chlorides, anhydrides, or carboxylic acids with coupling agents | Amide |

| Piperidine Nitrogen | N-Sulfonylation | Sulfonyl chlorides, base | Sulfonamide |

| Ethyl Carboxylate | Hydrolysis | Aqueous acid or base | Carboxylic acid |

Development of Novel Organocatalysts or Ligands Derived from the Piperidine Carboxylate Scaffold

Chiral piperidine derivatives have been successfully employed as ligands in asymmetric catalysis. nih.gov The rigid ring structure of the piperidine scaffold can provide a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions.

Although the development of organocatalysts or ligands specifically derived from this compound is not widely reported, its structure possesses features that make it a promising candidate for such applications. The presence of the nitrogen atom and the carboxylate group allows for coordination to metal centers. Chiral versions of this scaffold could be synthesized and evaluated as ligands in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) reactions. The modular nature of the synthesis of piperidine derivatives would allow for the facile tuning of the steric and electronic properties of the resulting ligands to optimize their performance in a given catalytic reaction. nih.gov

Applications in Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, which can then be screened for biological activity. The piperidine scaffold is an excellent starting point for the generation of combinatorial libraries due to its synthetic tractability and its prevalence in biologically active molecules.

This compound can be utilized in a combinatorial fashion by employing a variety of derivatization strategies in parallel. For example, the piperidine nitrogen can be reacted with a diverse set of alkylating or acylating agents, while the carboxylate group (after hydrolysis) can be coupled with a library of amines. This approach allows for the generation of a large and diverse library of piperidine derivatives from a single starting material. Solid-phase synthesis techniques can also be employed, where the piperidine scaffold is attached to a solid support, facilitating the purification and handling of the library members. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for Ethyl 3 Methoxypiperidine 4 Carboxylate

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's shift towards environmental responsibility has spurred significant research into green synthetic methods for producing heterocyclic compounds like piperidines. nih.govrasayanjournal.co.in Traditional syntheses often rely on hazardous reagents and solvents, generating considerable waste. rasayanjournal.co.in Future research for Ethyl 3-methoxypiperidine-4-carboxylate and related structures is focused on adopting greener alternatives that enhance efficiency and minimize environmental impact. ajchem-a.com

Key areas of development include:

Water-initiated Processes: Utilizing water as a catalyst and solvent is a primary goal of green chemistry. For piperidine (B6355638) building blocks, water-catalyzed reactions proceeding through hydrogen bonding have been demonstrated as effective. ajchem-a.com

Non-toxic Catalysis: There is a move away from heavy metal catalysts towards more benign and recyclable options. For instance, nanomagnetite (Fe3O4) has been used as a recyclable catalyst for preparing certain heterocyclic compounds. ajchem-a.com

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using mechanical methods like ball milling can drastically reduce waste and simplify product purification. rasayanjournal.co.in

Energy-Efficient Methods: Techniques like microwave-assisted and ultrasonic synthesis can shorten reaction times, reduce energy consumption, and often lead to higher product yields compared to conventional heating. rasayanjournal.co.in

These approaches are being applied to the synthesis of various piperidine analogs, and their adaptation for the synthesis of this compound is a logical and necessary progression.

| Synthetic Approach | Traditional Method | Green Alternative | Key Advantages |

| Catalyst | Heavy metals (e.g., Palladium, Rhodium) | Non-toxic catalysts (e.g., Fe3O4), Biocatalysts (Enzymes) | Reduced toxicity, potential for recyclability, high selectivity. ajchem-a.comchemistryviews.org |

| Solvent | Chlorinated hydrocarbons, DMF | Water, Ionic Liquids, Supercritical CO2, Solvent-free conditions | Lower environmental impact, reduced health hazards, simplified workup. rasayanjournal.co.inajchem-a.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Faster reaction rates, lower energy consumption, improved yields. rasayanjournal.co.in |

| Reaction Type | Multi-step, protection-group dependent | Multicomponent reactions (MCRs), One-pot synthesis | Increased atom economy, reduced number of steps, less waste generation. rasayanjournal.co.inajchem-a.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages in terms of safety, scalability, and process control. nih.gov The integration of automated systems with flow reactors allows for high-throughput screening of reaction conditions and streamlined production. researchgate.netbeilstein-journals.org

For a molecule like this compound, this technology holds immense potential. Automated flow platforms can precisely control parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov These systems often incorporate in-line purification and analysis, enabling a seamless "synthesis-to-analysis" workflow. researchgate.net Research on the automated flow preparation of related heterocyclic compounds, such as piperazine-2-carboxamide, has demonstrated the feasibility of multi-step syntheses involving heterogeneous catalysts, which can be readily adapted for piperidine derivatives. beilstein-journals.org The use of open-source software and affordable hardware like the Raspberry Pi computer is making this technology more accessible for laboratory-scale research and development. researchgate.netbeilstein-journals.org

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic approaches seek to emulate the efficiency and selectivity of enzymatic transformations to build complex scaffolds like the piperidine ring. rsc.org Many piperidine alkaloids in nature are synthesized from amino acids like L-lysine, which undergoes enzymatic transformation and cyclization. rsc.org

Future research aims to replicate these pathways in the lab using organocatalysis or engineered enzymes. chemistryviews.orgnih.gov For example, a biomimetic approach using proline as a catalyst has been used for the asymmetric synthesis of 2-substituted piperidine alkaloids. nih.gov Recently, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been developed to streamline the creation of complex, enantiopure piperidines from simple precursors. chemistryviews.orgnews-medical.net This strategy uses enzymes to selectively install hydroxyl groups on the piperidine ring, which then serve as handles for further functionalization, dramatically reducing the number of steps required compared to traditional methods. news-medical.net Applying such bio-inspired strategies to the synthesis of this compound could provide highly efficient and stereoselective routes to this and related compounds.

Advanced Analytical Techniques for Real-time Reaction Monitoring

Process Analytical Technology (PAT) is becoming indispensable for modern chemical synthesis, enabling real-time monitoring and control of reactions. nih.gov By providing continuous data on reactant consumption and product formation, these techniques allow for rapid optimization and ensure consistent product quality. nih.gov

For the synthesis of piperidine derivatives, several spectroscopic methods are particularly well-suited for in-line analysis in flow chemistry setups:

Raman Spectroscopy: This technique is highly effective for monitoring reactions in solution without invasive sampling. It is insensitive to water and can provide detailed structural information, making it ideal for tracking the formation of the piperidine ring and its functionalization. nih.gov

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another powerful tool for real-time monitoring, capable of tracking changes in functional groups throughout a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop and flow NMR systems allow for the direct observation of reaction progress, providing unambiguous structural confirmation of intermediates and final products as they are formed.

The application of these techniques, as demonstrated in the piperidine-catalyzed synthesis of other molecules, allows researchers to quickly determine optimal reaction conditions (e.g., temperature, flow rate) and maximize conversion, a crucial step for the efficient production of this compound. nih.govnih.gov

| Technique | Principle | Application in Synthesis Monitoring | Advantages |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Tracks changes in covalent bonds and molecular structure. | Non-invasive, insensitive to water, suitable for solids and liquids, can be used with fiber-optic probes. nih.gov |

| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Monitors the appearance/disappearance of specific functional groups (e.g., C=O, N-H). | High sensitivity, provides detailed functional group information. |

| Flow NMR Spectroscopy | Nuclear spin resonance in a magnetic field | Provides detailed structural information on reactants, intermediates, and products in real-time. | Unambiguous structure elucidation, quantitative analysis. |

| Mass Spectrometry (MS) | Ionization of molecules and separation by mass-to-charge ratio | Detects and quantifies reaction components, including transient intermediates. | High sensitivity and selectivity, provides molecular weight information. |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

The future of chemical synthesis lies in the tight integration of experimental and theoretical methods. Synergistic approaches that combine synthetic chemistry with advanced spectroscopy and computational modeling are accelerating the development of new molecules and processes. mdpi.comnih.gov

For this compound, this integrated approach can be applied in several ways:

Reaction Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and transition states. acs.org These theoretical predictions can then be validated experimentally using spectroscopic techniques to identify intermediates, providing a complete picture of the reaction mechanism.

Structure-Property Relationship: Spectroscopic data (NMR, IR, MS) provides definitive structural characterization of the synthesized compound. researchgate.netnih.gov Computational tools can then be used to predict properties like receptor binding affinity through molecular docking studies, helping to rationalize the biological activity of piperidine derivatives and guide the design of new analogs. nih.gov

Process Optimization: Computational fluid dynamics (CFD) can model the behavior of reactants in a flow reactor, while real-time spectroscopic monitoring provides the experimental data needed to validate and refine these models. This synergy leads to more efficient and robust synthetic processes.

By combining the predictive power of computational chemistry with the empirical data from synthesis and spectroscopy, researchers can move beyond trial-and-error, enabling a more rational and efficient approach to the discovery and production of valuable compounds like this compound. nih.gov

Q & A

Q. Table 1: Key Physicochemical Properties of Analogous Piperidine Derivatives

| Property | This compound (Predicted) | Ethyl 4-Amino-1-Methylpiperidine-4-Carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | 229.28 | 283.8 (HCl salt) |

| LogP (Predicted) | 1.5 | 0.9 |

| Aqueous Solubility (mg/mL) | ~5 (pH 7.4) | ~20 (pH 7.4) |

| Melting Point (°C) | 120–125 (est.) | 172–175 |

Q. Table 2: Common Analytical Parameters for Structural Validation

| Technique | Parameters | Key Observations |

|---|---|---|

| -NMR | 400 MHz, CDCl | δ 1.25 (t, ester CH), 3.35 (s, OCH) |

| HPLC | C18 column, 30:70 ACN/HO, 1 mL/min | Retention time: 8.2 min, >98% purity |

| FT-IR | KBr pellet | 1720 cm (C=O), 1250 cm (C-O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.